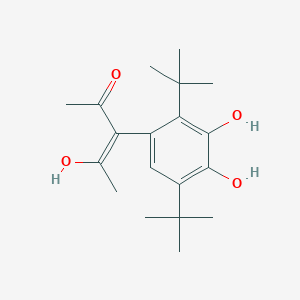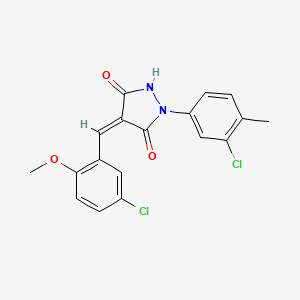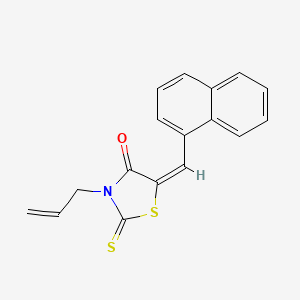![molecular formula C17H14BrNO3 B5914958 4-[[(E)-4-(4-bromophenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid](/img/structure/B5914958.png)
4-[[(E)-4-(4-bromophenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(E)-4-(4-bromophenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid is an organic compound that features a bromophenyl group and a benzoic acid moiety
Preparation Methods
The synthesis of 4-[[(E)-4-(4-bromophenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid typically involves the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a base to form the corresponding 4-bromocinnamic acid. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-[[(E)-4-(4-bromophenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Scientific Research Applications
4-[[(E)-4-(4-bromophenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent against various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[[(E)-4-(4-bromophenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 4-[[(E)-4-(4-bromophenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid include:
4-bromophenylacetic acid: This compound also contains a bromophenyl group and is used in similar applications.
4-(4-bromophenyl)-thiazol-2-amine: Known for its antimicrobial and anticancer properties.
(4-bromomethyl)phenyl (4-prop-2-yn-1-yloxy)phenylmethanone: Used in chemical probe synthesis and biological studies. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[[(E)-4-(4-bromophenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-11(10-16(20)12-2-6-14(18)7-3-12)19-15-8-4-13(5-9-15)17(21)22/h2-10,19H,1H3,(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGZIGIETDYGCJ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Br)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Br)/NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914885.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914892.png)


![N-(3-chloro-2-methylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5914905.png)
![4-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B5914917.png)
![2-[(2E)-2-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclohexane-1,3-dione](/img/structure/B5914919.png)
![3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE](/img/structure/B5914924.png)
![N-(3-acetylphenyl)-2-{[(4Z)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide](/img/structure/B5914927.png)
![4-[(4Z)-3-METHYL-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE](/img/structure/B5914935.png)

![N-[(Z)-(3-chlorophenyl)methylideneamino]-2-iodobenzamide](/img/structure/B5914940.png)
![N-[(Z)-(5-iodofuran-2-yl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B5914951.png)

